TSPO ligand-3

Targeted Protein Degradation Autophagy AUTAC

TSPO ligand-3 (CAS 2241669-89-4) is the essential targeting component of AUTAC2, a heterobifunctional degrader that recruits FKBP12 to the autophagy pathway. Unlike conventional TSPO ligands, it functions as a FKBP12 degrader, not a TSPO binder. Choose this compound for selective FKBP12 degradation studies and AUTAC proof-of-concept research. High purity ≥98% solid. For R&D only.

Molecular Formula C34H44N2O9
Molecular Weight 624.7 g/mol
Cat. No. B12393952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO ligand-3
Molecular FormulaC34H44N2O9
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25?,26-/m1/s1
InChIKeyFTAKPNRZIJEFIG-FXDYGKIASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPO Ligand-3 (CAS 2241669-89-4) for Targeted Protein Degradation: AUTAC2 Ligand Procurement Guide


TSPO ligand-3 (CAS 2241669-89-4) is a synthetic research compound with the molecular formula C34H44N2O9 and a molecular weight of 624.72 g/mol . Contrary to what its nomenclature might suggest, this compound is not a conventional ligand of the 18-kDa Translocator Protein (TSPO). Instead, TSPO ligand-3 functions as the specific targeting ligand component of AUTAC2, an Autophagy-Targeting Chimera [1]. AUTAC2 contains a p-fluorobenzylguanine (FBnG) moiety and a synthetic ligand of FKBP (SLF) moiety, with the SLF portion conferring the ability to non-covalently bind to FKBP12 .

TSPO Ligand-3 Cannot Be Substituted by PK11195, PBR28, or DPA-714 for FKBP12 Degradation Studies


Generic substitution of TSPO ligand-3 with conventional TSPO ligands such as PK11195, PBR28, or DPA-714 is fundamentally impossible due to a complete mechanistic divergence. Classical TSPO ligands function as reversible binders of the TSPO protein to modulate cholesterol transport and neurosteroidogenesis, with well-characterized binding affinities (e.g., PK11195 Ki = 3.1–4.1 nM ; DPA-713 Ki = 19.5 nM at wild-type TSPO [1]). In stark contrast, TSPO ligand-3 is not a direct TSPO binder but rather the targeting component of a heterobifunctional AUTAC2 degrader designed to recruit FKBP12 to the autophagy-lysosome pathway via FBnG-mediated S-guanylation . Consequently, substituting this compound with a classical TSPO ligand would completely abolish the intended FKBP12 degradation activity, rendering the experiment invalid. The selection decision must be based on the desired outcome—protein degradation versus receptor occupancy—not on the compound name.

Quantitative Evidence Guide: Differentiating TSPO Ligand-3 from Conventional TSPO Ligands for Procurement Decisions


Mechanism of Action Divergence: FKBP12 Degradation (AUTAC2) vs. TSPO Binding (Classical Ligands)

High-strength differential evidence with quantitative comparator data is currently unavailable in the public domain for TSPO ligand-3. Specifically, no peer-reviewed studies or authoritative databases report direct, quantitative head-to-head comparisons of TSPO ligand-3 (as the targeting ligand for AUTAC2) against classical TSPO ligands (e.g., PK11195, PBR28, DPA-714) in any assay system. Furthermore, there are no publicly available quantitative data on the binding affinity (Ki, Kd, IC50) of TSPO ligand-3 for TSPO, nor quantitative data on the FKBP12 degradation efficiency (e.g., DC50, Dmax) of the AUTAC2 conjugate in a comparative context. The available information is limited to qualitative descriptions of its role as the AUTAC2 ligand, which results in FKBP12 silencing in HeLa cells [1]. In contrast, extensive quantitative binding data exist for classical TSPO ligands. For instance, PK11195 exhibits a Ki of 3.1–4.1 nM for TSPO in cerebellum and spinal cord , while DPA-713 has a Ki of 19.5 ± 3.5 nM at wild-type TSPO [2]. Therefore, any differentiation is currently based on a fundamental class-level inference regarding the compound's intended application—targeted protein degradation versus receptor occupancy—rather than on comparative quantitative performance metrics.

Targeted Protein Degradation Autophagy AUTAC

Structural and Pharmacological Classification: A Heterobifunctional AUTAC2 Ligand vs. Monovalent TSPO Binders

TSPO ligand-3 is structurally and pharmacologically distinct from all classical TSPO ligands. It functions not as a standalone pharmacophore but as the targeting moiety within the AUTAC2 heterobifunctional degrader. AUTAC2 comprises a p-fluorobenzylguanine (FBnG) tag and a synthetic ligand of FKBP (SLF) connected via a PEG linker . The SLF moiety (which is TSPO ligand-3) confers specific binding to FKBP12, while the FBnG tag recruits the autophagy machinery. This is a class-level inference: classical TSPO ligands such as PK11195 (an isoquinoline carboxamide) [1] or PBR28 (an aryloxyanilide) [2] are monovalent small molecules designed for high-affinity TSPO binding. There are no quantitative data comparing the affinity of TSPO ligand-3 for TSPO against these classical ligands, and it is not intended for TSPO binding. The structural and functional distinction is categorical, not a matter of degree.

Chemical Biology PROTAC/AUTAC Ligand Design

Application Domain Differentiation: FKBP12 Degradation Research vs. TSPO Imaging and Pharmacology

The intended research application provides the clearest basis for differentiation. TSPO ligand-3, as part of AUTAC2, is specifically deployed in studies of targeted protein degradation via the autophagy-lysosome pathway, with FKBP12 as the model substrate [1]. In contrast, classical TSPO ligands like PK11195, PBR28, and DPA-714 are extensively used as positron emission tomography (PET) radiotracers for imaging neuroinflammation, where their ability to bind TSPO with high affinity and specificity is critical [2]. Comparative studies of TSPO PET tracers show that second-generation ligands like [11C]PBR28 and [18F]DPA-714 offer significantly higher in vivo binding signals and improved brain penetrance compared to the first-generation ligand [11C]-(R)-PK11195 [2]. TSPO ligand-3 is not a PET tracer and has no reported utility in TSPO imaging.

FKBP12 Autophagy-Mediated Degradation TSPO Imaging

Validated Research Applications for TSPO Ligand-3 (CAS 2241669-89-4)


Construction and Evaluation of FKBP12-Targeting AUTAC Degraders

TSPO ligand-3 is the essential targeting ligand for the synthesis of AUTAC2, a heterobifunctional degrader that recruits FKBP12 to the autophagy pathway. Researchers developing novel Autophagy-Targeting Chimeras (AUTACs) can use this compound to create FKBP12-degrading probes for investigating the role of FKBP12 in cellular processes and as a proof-of-concept for AUTAC technology [1].

Investigating Autophagy-Mediated Protein Degradation Mechanisms

The AUTAC2 system, for which TSPO ligand-3 is the targeting component, provides a tool to study the mechanisms of autophagy-dependent targeted protein degradation. In HeLa cells, AUTAC2 leads to the significant silencing of FKBP12, allowing researchers to dissect the requirements for substrate ubiquitination, autophagosome formation, and lysosomal degradation [REFS-1, REFS-2].

Chemical Biology Studies on FKBP12 Function and Downstream Signaling

By enabling the selective degradation of FKBP12, TSPO ligand-3 (as part of AUTAC2) facilitates loss-of-function studies to elucidate the biological roles of FKBP12. This approach can be used to investigate FKBP12's involvement in signaling pathways such as mTOR and TGF-beta, offering a complementary strategy to traditional genetic knockout or RNA interference methods [1].

Technical Documentation Hub

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